

In-Depth Technical Guide: 1,3,6,8-Tetrabromopyrene

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Compound of Interest

Compound Name: 1,3,6,8-Tetrabromopyrene

Cat. No.: B107014

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CAS Number: 128-63-2

This technical guide provides a comprehensive overview of **1,3,6,8-tetrabromopyrene**, a key intermediate in the synthesis of advanced organic materials. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis protocols, and its applications, particularly in the field of organic electronics.

Physicochemical and Spectroscopic Data

Quantitative data for **1,3,6,8-tetrabromopyrene** is summarized in the table below, providing a quick reference for its key properties.

Property	Value	Reference
Molecular Formula	$C_{16}H_6Br_4$	[1]
Molecular Weight	517.83 g/mol	
Melting Point	416-420 °C	[1]
Boiling Point (Predicted)	548.2 ± 45.0 °C	[1]
Density (Predicted)	2.284 ± 0.06 g/cm ³	[1]
Appearance	Pale yellow to light green solid/powder	[2] [3]
Solubility	Very low solubility in common organic solvents. Partially soluble in hot nitrobenzene.	[2] [3]
CAS Number	128-63-2	[4]

Applications in Research and Development

1,3,6,8-Tetrabromopyrene is a crucial building block in materials science due to the electron-rich pyrene core and the four reactive bromine sites.[\[5\]](#) The bromine atoms can be substituted through various cross-coupling reactions, making it a versatile precursor for a wide range of pyrene derivatives.[\[6\]](#)

Key application areas include:

- **Organic Electronics:** It serves as a precursor for synthesizing star-shaped organic semiconductors used in solution-processed Organic Light-Emitting Diodes (OLEDs).[\[7\]](#)[\[8\]](#) These materials exhibit good film-forming abilities and can produce deep blue fluorescence.[\[3\]](#)[\[7\]](#)
- **Advanced Materials:** It is used to create conjugated microporous polymers (CMPs), Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[\[9\]](#) These materials have high surface areas and unique electronic properties, making them suitable for applications in photocatalysis and sustainable energy.[\[9\]](#)

- Synthetic Chemistry: The four bromine atoms at the 1, 3, 6, and 8 positions are readily displaced via reactions like Suzuki-Miyaura or Sonogashira couplings, allowing for the construction of complex, tetra-substituted pyrene architectures.[6][10]

Experimental Protocols

The primary method for synthesizing **1,3,6,8-tetrabromopyrene** is through the direct electrophilic bromination of pyrene.[11] The electron-rich 1, 3, 6, and 8 positions of the pyrene core are most susceptible to electrophilic attack.[6]

Protocol 1: Synthesis of 1,3,6,8-Tetrabromopyrene via Direct Bromination

This protocol is adapted from established literature procedures.[2][3]

Materials:

- Pyrene ($C_{16}H_{10}$)
- Bromine (Br_2)
- Nitrobenzene ($PhNO_2$)
- Ethanol ($EtOH$)

Procedure:

- In a three-necked flask equipped with a stirrer and dropping funnel, dissolve pyrene (2.5 g, 12.3 mmol) in nitrobenzene (50 mL) with vigorous stirring.
- Heat the solution to 80 °C.
- Slowly add a solution of bromine (8.75 g, 55 mmol) dropwise to the reaction mixture.
- After the addition is complete, increase the temperature to 120 °C and maintain it for 12 hours.[2]
- Cool the mixture to room temperature. A solid precipitate will form.

- Collect the solid product by filtration.
- Wash the collected solid thoroughly with ethanol (100 mL) to remove unreacted starting materials and impurities.[\[2\]](#)
- Dry the product under vacuum to yield **1,3,6,8-tetrabromopyrene** as a light green solid. The typical yield is around 96%.[\[2\]](#)

Safety Precautions:

- This procedure should be performed in a well-ventilated fume hood.
- Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
- Nitrobenzene is toxic and should be handled with care.

Protocol 2: Suzuki Cross-Coupling Reaction

1,3,6,8-Tetrabromopyrene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[\[6\]](#)

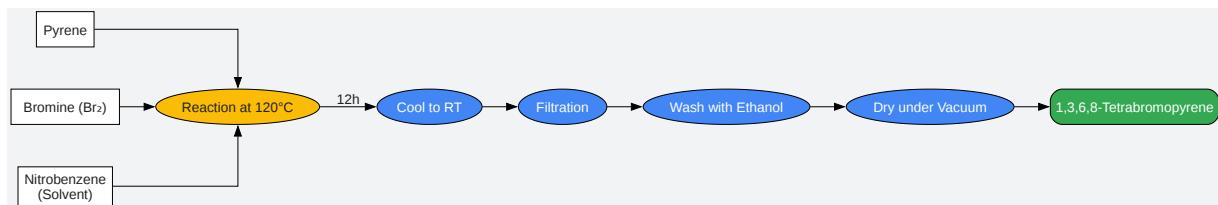
General Procedure:

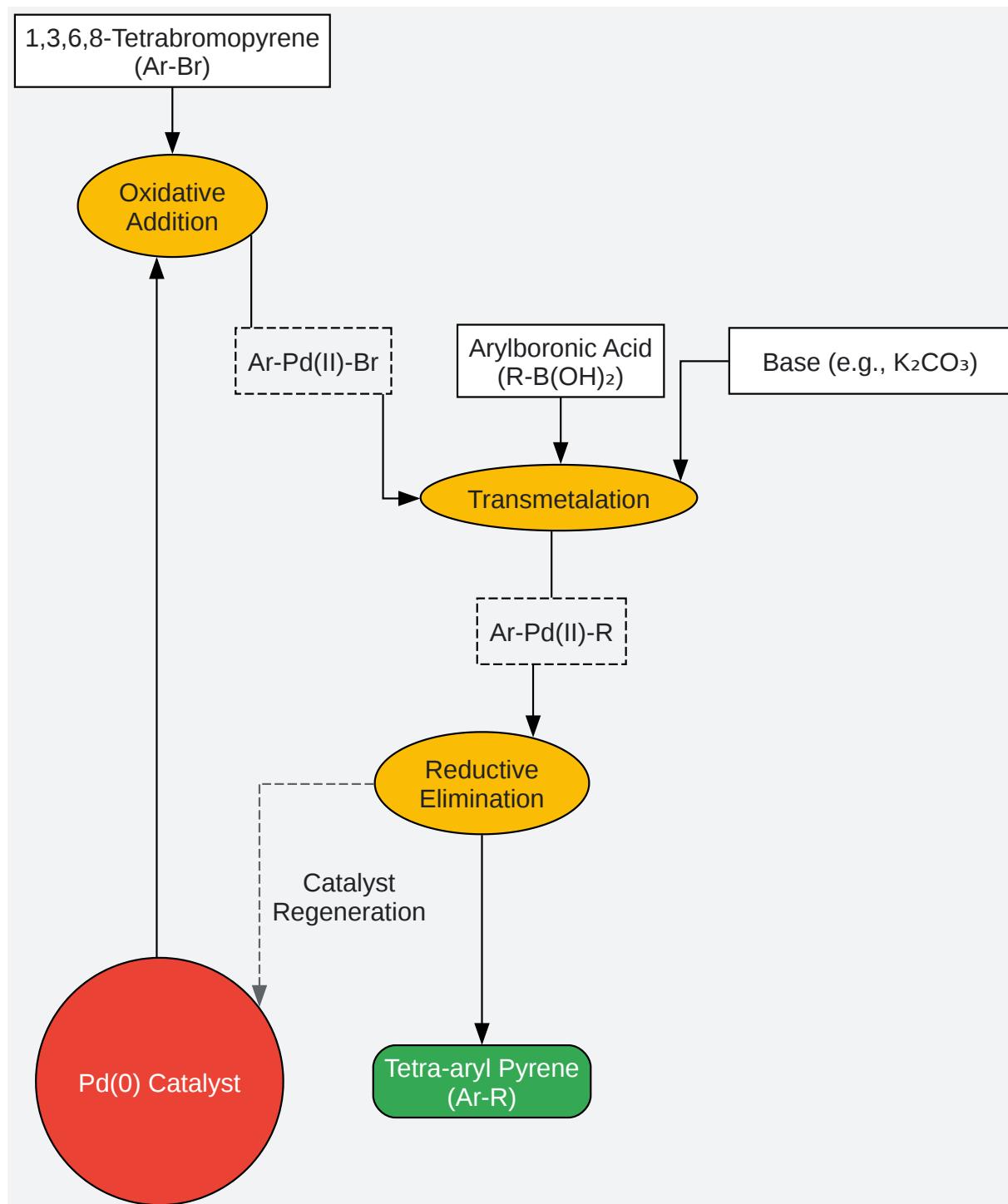
- To a reaction vessel, add **1,3,6,8-tetrabromopyrene**, the desired arylboronic acid (typically 4-5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), and a base (e.g., K_2CO_3 or K_3PO_4).[\[12\]](#)[\[13\]](#)
- Add a suitable solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.[\[13\]](#)
- Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
- Heat the mixture to reflux (typically 80-100 °C) and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired tetra-substituted pyrene derivative.

Visualized Workflow and Pathways

The following diagrams illustrate key experimental and logical workflows related to **1,3,6,8-tetrabromopyrene**.



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